Lipophilicity (LogP) Advantage Over Its Parent Alcohol
The esterification of (E)-3-cyclopentylprop-2-en-1-ol to its acetate form (the target compound) is predicted to significantly increase lipophilicity. While predicted LogP for the alcohol is not directly available, the acetate's calculated LogP of 1.82 [1] suggests a balanced profile between hydrophilicity and lipophilicity, which is often optimal for membrane permeability in certain applications. In contrast, the free alcohol has a lower LogP, making it less suitable for non-aqueous phase reactions or formulations requiring higher lipid solubility.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 1.82 |
| Comparator Or Baseline | (E)-3-cyclopentylprop-2-en-1-ol, predicted LogP lower (exact value not available in accessed sources) |
| Quantified Difference | Acetate form has a higher LogP, indicating increased lipophilicity relative to its parent alcohol. |
| Conditions | Theoretical prediction (ACD/Labs or similar software). |
Why This Matters
This difference dictates the compound's distribution in biphasic reactions, its suitability for certain synthetic pathways, and its behavior in biological or fragrance-release systems, making the acetate the preferred form for applications requiring enhanced lipid solubility.
- [1] Molbase. 3-cyclopentylprop-2-en-1-ol acetate. PSA and LogP data. https://m.molbase.cn/baike/1758066/ View Source
